An In-depth Technical Guide on the Synthesis and Characterization of N-phenyl-2-(quinolin-8-yl)acetamide
An In-depth Technical Guide on the Synthesis and Characterization of N-phenyl-2-(quinolin-8-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, N-phenyl-2-(quinolin-8-yl)acetamide. Due to the absence of a directly published synthesis protocol for this specific molecule, this document outlines a proposed synthetic pathway based on established and analogous chemical transformations. It also compiles relevant characterization data from related compounds to serve as a predictive reference for the successful synthesis and identification of the target molecule.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1] Similarly, acetamide-based structures are integral to numerous pharmacologically active agents.[2] The novel compound, N-phenyl-2-(quinolin-8-yl)acetamide, combines these two important pharmacophores, suggesting its potential as a candidate for drug discovery and development. This guide details a proposed multi-step synthesis, purification protocols, and expected analytical characterization.
Proposed Synthetic Pathway
The proposed synthesis of N-phenyl-2-(quinolin-8-yl)acetamide is a three-step process commencing from the commercially available starting material, 8-methylquinoline. The overall synthetic scheme is depicted below.
Caption: Proposed synthesis of N-phenyl-2-(quinolin-8-yl)acetamide.
Experimental Protocols
The following are detailed, proposed experimental procedures for each step of the synthesis.
Step 1: Oxidation of 8-Methylquinoline to Quinoline-8-carbaldehyde
This step involves the selective oxidation of the methyl group of 8-methylquinoline. A plausible method is the use of selenium dioxide, a reagent known for the oxidation of activated methyl groups.[3]
Protocol:
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In a round-bottom flask equipped with a reflux condenser, dissolve 8-methylquinoline (1 equivalent) in a suitable solvent such as dioxane.
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Add selenium dioxide (1.1 equivalents) to the solution.
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Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter to remove solid byproducts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford quinoline-8-carbaldehyde.
Step 2: Synthesis of 2-(Quinolin-8-yl)acetic acid
The conversion of quinoline-8-carbaldehyde to 2-(quinolin-8-yl)acetic acid can be achieved through a multi-step homologation sequence.
Protocol:
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Reduction to Alcohol: Dissolve quinoline-8-carbaldehyde (1 equivalent) in methanol and cool the solution in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise. Stir the reaction mixture until the reduction is complete (monitored by TLC). Quench the reaction with water and extract the product with a suitable organic solvent. Dry the organic layer and concentrate to yield (quinolin-8-yl)methanol.
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Conversion to Halide: Treat the (quinolin-8-yl)methanol (1 equivalent) with phosphorus tribromide (0.5 equivalents) in a suitable anhydrous solvent like diethyl ether at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with ice water and extract the product. Dry and concentrate the organic layer to obtain 8-(bromomethyl)quinoline.
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Cyanation: Dissolve the 8-(bromomethyl)quinoline (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) and add sodium cyanide (1.2 equivalents). Heat the reaction mixture and monitor by TLC. After completion, pour the reaction mixture into water and extract the product. Dry and concentrate the organic layer to yield 2-(quinolin-8-yl)acetonitrile.
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Hydrolysis: Reflux the 2-(quinolin-8-yl)acetonitrile (1 equivalent) in an aqueous acidic solution (e.g., 6M HCl). After completion of the hydrolysis (monitored by the cessation of gas evolution), cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product. Filter the solid, wash with cold water, and dry to obtain 2-(quinolin-8-yl)acetic acid.
Step 3: Amide Coupling to Yield N-phenyl-2-(quinolin-8-yl)acetamide
The final step is the coupling of 2-(quinolin-8-yl)acetic acid with aniline using a standard peptide coupling reagent.[4]
Protocol:
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In a dry round-bottom flask, dissolve 2-(quinolin-8-yl)acetic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile.
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Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), 1-hydroxybenzotriazole (HOBt) (1.1 equivalents), and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
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Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
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Add aniline (1.1 equivalents) to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC.
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Upon completion, wash the reaction mixture with 1M HCl, followed by a saturated solution of sodium bicarbonate, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to obtain N-phenyl-2-(quinolin-8-yl)acetamide.
Characterization Data (Predicted)
As no experimental data for N-phenyl-2-(quinolin-8-yl)acetamide is currently available, the following table summarizes the expected and analogous characterization data based on similar compounds.
| Property | Predicted/Analogous Data |
| Appearance | Off-white to pale yellow solid. |
| Melting Point (°C) | Expected in the range of 150-200 °C, based on related N-phenyl acetamide derivatives. |
| Yield (%) | The overall yield will be dependent on the efficiency of each step. Individual steps are expected to proceed with moderate to good yields (50-80%). |
| ¹H NMR (ppm) | - Quinoline Protons: Multiple signals in the aromatic region (δ 7.0-9.0 ppm).- Phenyl Protons: Signals in the aromatic region (δ 7.0-7.6 ppm).- Methylene Protons (-CH₂-) : A singlet expected around δ 3.8-4.2 ppm.- Amide Proton (-NH-) : A broad singlet expected around δ 8.0-9.5 ppm.[5] |
| ¹³C NMR (ppm) | - Carbonyl Carbon (-C=O): A signal expected around δ 165-170 ppm.- Aromatic Carbons: Multiple signals in the range of δ 110-150 ppm.- Methylene Carbon (-CH₂-) : A signal expected around δ 40-45 ppm. |
| IR (cm⁻¹) | - N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.- C=O Stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹.- N-H Bend (Amide II): A band around 1520-1550 cm⁻¹.- C-H Aromatic Stretch: Peaks above 3000 cm⁻¹.- C=C and C=N Aromatic Ring Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.[1][6] |
| Mass Spectrometry (m/z) | Expected molecular ion peak [M+H]⁺ corresponding to the molecular weight of C₁₇H₁₄N₂O (263.31 g/mol ). |
Biological Activity and Signaling Pathways
Currently, there is no published data on the biological activity or the signaling pathways associated with N-phenyl-2-(quinolin-8-yl)acetamide. The structural combination of the quinoline and N-phenylacetamide moieties suggests potential for various biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects. Further research is required to elucidate the pharmacological profile of this compound.
Caption: A typical workflow for the evaluation of a novel compound.
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of N-phenyl-2-(quinolin-8-yl)acetamide. The outlined protocols are based on well-established organic chemistry principles and analogous reactions found in the literature. The successful synthesis and subsequent biological evaluation of this novel compound could provide valuable insights and potentially lead to the discovery of a new therapeutic agent. Further experimental work is necessary to validate the proposed synthetic route and to explore the pharmacological properties of N-phenyl-2-(quinolin-8-yl)acetamide.
References
- 1. researchgate.net [researchgate.net]
- 2. ijper.org [ijper.org]
- 3. Acetamide, N-ethyl-N-phenyl- (CAS 529-65-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. chemscene.com [chemscene.com]
- 5. CN103641731A - Method for producing phenylacetamide compound - Google Patents [patents.google.com]
- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
